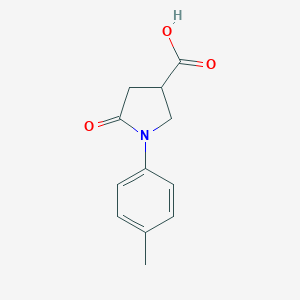

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBXWUBOAVLXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372431 | |

| Record name | 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133747-57-6 | |

| Record name | 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (CAS 133747-57-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a privileged scaffold found in numerous biologically active molecules. This document details the compound's physicochemical properties, provides a robust and validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, discusses its potential biological significance, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone (or γ-lactam) ring is a structural motif of paramount importance in the field of drug discovery.[1] Its prevalence in natural products and synthetic pharmaceuticals stems from a combination of favorable properties: the non-planar, sp3-rich structure allows for three-dimensional exploration of chemical space, and the lactam functionality provides a key hydrogen bond acceptor.[1] Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated a wide array of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.[2][3]

This compound (CAS 133747-57-6) represents a key intermediate for the synthesis of a diverse library of compounds. The tolyl group provides a lipophilic aromatic handle that can be further functionalized, while the carboxylic acid serves as a versatile anchor point for amide bond formation and other derivatizations. Understanding the fundamental properties and synthesis of this molecule is crucial for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 133747-57-6 | [4][5][6] |

| Molecular Formula | C₁₂H₁₃NO₃ | [4][5][6] |

| Molecular Weight | 219.24 g/mol | [4][5][6] |

| Appearance | White to off-white solid (Expected) | General knowledge |

| Melting Point | Data not available in searched literature. A structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, has a melting point of 237–238 °C. | |

| Solubility | Soluble in basic aqueous solutions (e.g., aq. NaOH). Limited solubility in acidic water. Expected to be soluble in polar organic solvents like DMSO and methanol. | Implied from synthesis workup |

Spectroscopic Profile

Detailed spectroscopic data for this specific compound is not widely published. However, based on its structure and data from closely related analogs, the following spectral characteristics are expected.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.

-

7.1-7.5 ppm (m, 4H): Aromatic protons of the p-tolyl group, likely appearing as two distinct doublets (AA'BB' system).

-

3.8-4.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-NCH₂-).

-

3.3-3.5 ppm (m, 1H): Methine proton at the 3-position (-CH(COOH)-).

-

2.6-2.8 ppm (m, 2H): Methylene protons at the 4-position (-CH₂CO-).

-

~2.3 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~174 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

~172 ppm: Lactam carbonyl carbon (-C O-).

-

130-140 ppm: Aromatic carbons of the tolyl group (4 signals).

-

~50 ppm: Methylene carbon adjacent to the nitrogen (-C H₂N-).

-

~36 ppm: Methine carbon at the 3-position (-C H(COOH)-).

-

~34 ppm: Methylene carbon at the 4-position (-C H₂CO-).

-

~20 ppm: Methyl carbon of the tolyl group (-C H₃).

-

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Sample Preparation: KBr pellet

-

Expected Absorption Bands (cm⁻¹):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[9]

-

~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[9]

-

~1680-1650 cm⁻¹ (strong): C=O stretch of the five-membered lactam ring.[9]

-

~1610 and ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid.[9]

-

~960-900 cm⁻¹ (broad): O-H out-of-plane bend, characteristic of a carboxylic acid dimer.[9]

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected m/z:

-

[M+H]⁺: 220.09

-

[M-H]⁻: 218.08

-

[M+Na]⁺: 242.07

-

Synthesis and Purification

The most direct and established method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of an aromatic amine with itaconic acid.[2] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization/dehydration.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[3]

Materials:

-

p-Toluidine (1.0 eq)

-

Itaconic acid (1.2-1.5 eq)

-

Deionized water

-

5 M Sodium Hydroxide (NaOH) solution

-

5 M Hydrochloric Acid (HCl) solution

-

Ethanol or an Ethanol/Water mixture for recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-toluidine (1.0 eq), itaconic acid (1.2 eq), and deionized water (approx. 2-3 mL per gram of p-toluidine).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The mixture will become a thick slurry. Continue refluxing for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in methanol, and eluting with a suitable solvent system (e.g., 10% methanol in dichloromethane).

-

Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Dilute the thick slurry with a 5 M NaOH solution until all solids dissolve and the solution is strongly basic (pH > 12). This step deprotonates the carboxylic acid, forming the water-soluble sodium salt and separating it from any unreacted, water-insoluble p-toluidine.

-

Filtration (Optional): If any insoluble material remains, filter the basic solution to remove it.

-

Acidification and Precipitation: Cool the basic filtrate in an ice bath. With vigorous stirring, slowly add 5 M HCl solution dropwise. The product will begin to precipitate as a white or off-white solid. Continue adding HCl until the solution is strongly acidic (pH 1-2).

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification by Recrystallization

The crude product can be further purified by recrystallization to obtain material suitable for analytical characterization and further synthetic steps.

-

Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing carboxylic acids.

-

Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to fully dissolve the solid. c. If the solid is very soluble in ethanol, hot water can be added dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). d. Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution. e. Allow the solution to cool slowly to room temperature. Crystal formation should occur. f. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound itself, the broader class of 1-aryl-5-oxopyrrolidine derivatives has attracted significant attention in drug discovery.

-

Anticancer and Antimicrobial Potential: Numerous studies have demonstrated that derivatives synthesized from 1-aryl-5-oxopyrrolidine-3-carboxylic acids possess potent anticancer and antimicrobial properties.[3] The core scaffold serves as an excellent starting point for creating libraries of compounds for high-throughput screening.

-

Building Block for Complex Molecules: The dual functionality of the carboxylic acid and the tolyl group makes this compound a versatile building block. The carboxylic acid can be converted to amides, esters, or hydrazides, while the tolyl group can undergo further aromatic substitution reactions, allowing for the synthesis of complex molecular architectures.

Researchers in drug development can utilize this compound as a foundational scaffold to synthesize novel derivatives for screening against a variety of biological targets. The structural rigidity and defined stereochemistry of the pyrrolidinone ring are advantageous for designing molecules with high target specificity.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to stress the importance of proper safety protocols when handling any chemical compound.

GHS Hazard Classification:

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and nitrile gloves are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward and scalable, relying on readily available starting materials. This technical guide has provided a detailed protocol for its preparation and purification, along with a comprehensive overview of its expected analytical characteristics. While the specific biological profile of this compound remains to be elucidated, its structural similarity to a wide range of bioactive molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. The information contained herein should empower scientists to confidently synthesize, characterize, and utilize this scaffold in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Retrieved from [Link]

-

Gedgaudas, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 133747-57-6. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidone carboxylic acid. Retrieved from [Link]

-

Gedgaudas, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]

-

PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Anticancer Activity. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Al-Omar-Amr/b09e5b7190f8485290b218498877142490cc9d9e]([Link]

-

PubChem. (n.d.). (3R)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound|lookchem [lookchem.com]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Reagents & Solvents [chem.rochester.edu]

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid molecular formula C12H13NO3

An In-Depth Technical Guide to 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid (C₁₂H₁₃NO₃): Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is repeatedly found in successful therapeutic agents and natural products.[1][2][3] Its prevalence is not coincidental; the sp³-hybridized, non-planar structure of the pyrrolidine ring provides an ideal three-dimensional architecture for exploring pharmacophore space, a critical factor in designing molecules with high affinity and selectivity for biological targets.[1][4][5] The United States Food and Drug Administration (FDA) has approved numerous drugs containing this five-membered nitrogen heterocycle, highlighting its importance in pharmaceutical sciences.[1]

This guide focuses on a specific, promising derivative: This compound . This molecule integrates several key chemical features into a single, compact structure:

-

A 5-oxopyrrolidine (pyroglutamic acid) core , a lactam structure that imparts specific conformational constraints and hydrogen bonding capabilities.

-

An N-p-tolyl group , which adds a defined lipophilic, aromatic character, crucial for interactions with hydrophobic pockets in target proteins.

-

A C3-carboxylic acid , a versatile functional handle that not only influences solubility and acidity but also serves as a prime site for chemical modification to generate compound libraries.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the molecule's structural properties, detailed protocols for its synthesis and characterization, and a discussion of its potential as a foundational building block for the discovery of novel therapeutics, grounded in the established biological activities of the broader pyrrolidinone class.

PART 1: Physicochemical and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in drug design. The unique combination of a lactam, a carboxylic acid, and an aromatic ring in this compound defines its behavior and potential interactions.

Key Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [6][7] |

| Molecular Weight | 219.24 g/mol | [6][8] |

| CAS Number | 133747-57-6 | [6][8][9] |

| Appearance | White to off-white solid (predicted) | - |

| IUPAC Name | 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | [6] |

| SMILES | CC1=CC=C(C=C1)N2C(=O)CC(C2)C(=O)O | [7] |

Structural Insights

The molecule's efficacy as a scaffold is derived from its distinct structural components:

-

The Pyrrolidinone Ring: This five-membered lactam is conformationally restricted yet non-planar, offering a 3D geometry that is often more advantageous for target binding than flat aromatic systems.[1][5] The amide bond is stable, and the carbonyl oxygen can act as a hydrogen bond acceptor.

-

The Chiral Center (C3): The carbon atom bearing the carboxylic acid is a stereocenter. This is of paramount importance in drug development, as different enantiomers can exhibit vastly different biological activities and metabolic profiles due to the chiral nature of biological receptors.[4] Synthetic strategies must therefore be designed to control or separate these stereoisomers.

-

The Carboxylic Acid Group: This functional group is a key determinant of the molecule's physicochemical properties, particularly its acidity (pKa) and aqueous solubility. More importantly, it is a versatile chemical handle for creating derivatives. It can be readily converted into esters, amides, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties in a lead optimization campaign.

-

The N-p-tolyl Group: This substituent locks the nitrogen atom, preventing it from acting as a hydrogen bond donor. The tolyl ring introduces a significant lipophilic region, which can engage in van der Waals or π-stacking interactions within a protein's binding site. The para-methyl group provides a specific substitution pattern that can be varied to probe structure-activity relationships (SAR).

Caption: Structure of this compound.

PART 2: Synthesis and Purification

The most direct and widely cited method for synthesizing 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between itaconic acid and a primary amine.[10][11][12] This approach is efficient and utilizes readily available starting materials.

Primary Synthetic Pathway: Condensation of Itaconic Acid and p-Toluidine

This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the stable five-membered lactam ring. The reaction is typically performed at elevated temperatures, sometimes under solvent-free conditions or in a high-boiling solvent like water.[10][12]

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for high conversion and ease of purification. Using water as a solvent is a green chemistry approach and facilitates the reaction.[12] Acidification at the end is crucial to protonate the carboxylate salt formed during work-up, ensuring the precipitation of the final carboxylic acid product.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq.), p-toluidine (1.0 eq.), and water. The concentration should be approximately 2-3 M with respect to the reactants.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

-

Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature. A solid may precipitate. Add a 5% aqueous solution of sodium hydroxide until the mixture is basic (pH ~9-10) to dissolve the carboxylic acid product as its sodium salt and to deprotonate any remaining acidic species.

-

Extraction (Wash): Transfer the basic solution to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted p-toluidine and non-acidic impurities. Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 5% hydrochloric acid with stirring until the pH is strongly acidic (pH ~2-3). A crystalline solid of the desired product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The chosen solvent system should fully dissolve the compound at high temperatures but have low solubility for it at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures.

-

Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water, acetic acid).

-

Dissolution: Place the crude, dried product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

PART 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a specific experimental spectrum for this exact molecule is not publicly available, a reliable prediction of its key spectral features can be made based on its structure and data from closely related analogs.[12][13][14]

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~12.0-13.0 ppm (s, 1H, COOH)δ ~7.2-7.6 ppm (m, 4H, Ar-H)δ ~3.8-4.1 ppm (m, 2H, N-CH₂)δ ~3.3-3.5 ppm (m, 1H, CH-COOH)δ ~2.6-2.9 ppm (m, 2H, CH₂-CO)δ ~2.3 ppm (s, 3H, Ar-CH₃) | The carboxylic acid proton is highly deshielded. Aromatic protons on the tolyl ring will appear as a multiplet (or two doublets). The three sets of aliphatic protons on the pyrrolidinone ring are in distinct chemical environments and will show complex splitting patterns due to coupling. The methyl group on the tolyl ring will be a sharp singlet.[13][14] |

| ¹³C NMR | δ ~174-176 ppm (C=O, acid)δ ~171-173 ppm (C=O, lactam)δ ~119-138 ppm (Ar-C)δ ~50-52 ppm (N-CH₂)δ ~35-37 ppm (CH-COOH)δ ~34-36 ppm (CH₂-CO)δ ~21 ppm (Ar-CH₃) | Two distinct carbonyl signals are expected. Six aromatic carbon signals will be present. Three aliphatic carbons corresponding to the pyrrolidinone ring will be in the upfield region, along with the tolyl methyl carbon.[13] |

| FT-IR | ν ~2500-3300 cm⁻¹ (broad, O-H stretch)ν ~1720-1740 cm⁻¹ (sharp, C=O stretch, acid)ν ~1670-1690 cm⁻¹ (sharp, C=O stretch, lactam) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two carbonyl groups will have distinct absorption frequencies due to their different electronic environments (acid vs. amide).[12][14] |

| Mass Spec (ESI-) | m/z = 218.08 [M-H]⁻ | In negative ion mode electrospray ionization, the molecule is expected to lose a proton from the carboxylic acid group to form the [M-H]⁻ ion. |

PART 4: Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not extensively published, the therapeutic potential of the 5-oxopyrrolidine scaffold is well-documented.[15][16] This molecule is best viewed as a versatile starting material or fragment for building libraries of potential drug candidates.

Established Activities of the 5-Oxopyrrolidine Scaffold

Derivatives built upon the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated a wide range of biological activities, making this a promising scaffold for various therapeutic areas.

| Biological Activity | Example Application / Target | Reference(s) |

| Antimicrobial | Inhibition of drug-resistant bacteria (e.g., MRSA) | [12] |

| Anticancer | Cytotoxicity against cancer cell lines (e.g., A549 lung cancer) | [12] |

| Anti-inflammatory | Inhibition of matrix metalloproteinases (MMPs) | [15][16] |

| Antifungal | Activity against phytopathogens | [10] |

| Quorum Sensing Inhibition | Disruption of bacterial communication to prevent virulence | [17] |

| Analgesic & Antihypoxic | Central nervous system effects | [10][11] |

Strategic Application in a Drug Discovery Workflow

The true value of this compound lies in its utility as a chemical building block. The carboxylic acid is the primary point for diversification, allowing chemists to explore SAR by creating a variety of derivatives.

Caption: Drug discovery workflow using the target compound as a scaffold.

Causality of Experimental Choices:

-

Scaffold Selection: The choice of this scaffold is based on the "privileged" nature of the pyrrolidinone ring and the versatile synthetic handle provided by the carboxylic acid.[1][2]

-

Library Synthesis: Creating an amide library is a common and effective strategy. By coupling the carboxylic acid with a diverse set of primary and secondary amines, researchers can systematically probe the chemical space around the core scaffold, exploring different sizes, polarities, and hydrogen bonding patterns to find optimal interactions with a biological target.

-

Screening and Optimization: Hits from an initial screen are validated and then serve as the starting point for lead optimization. Here, medicinal chemists would synthesize further analogs, perhaps by modifying the p-tolyl ring (e.g., changing the methyl to a chloro or methoxy group) or by exploring different stereoisomers to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is more than just a single chemical entity; it represents a strategic entry point into a rich and biologically relevant area of chemical space. Its synthesis is straightforward from inexpensive starting materials, and its structure is ripe for chemical exploration. The combination of a conformationally defined pyrrolidinone core, a lipophilic aromatic moiety, and a versatile carboxylic acid handle makes it an exceptionally valuable building block for medicinal chemists. By leveraging the known therapeutic potential of this scaffold class, researchers can utilize this compound to design and synthesize novel libraries of molecules, accelerating the discovery of next-generation therapeutic agents for a wide range of diseases.

References

-

Li Petri, G., Spano, V., D’Anca, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. [Link]

-

Li Petri, G., Spano, V., D’Anca, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Research Square. [Link]

-

Peruncheralathan, S., Yadav, A. K., & Ila, H. (2006). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry, 71(19), 7465–7468. [Link]

-

Liu, Z., Zhang, P., Qin, Y., et al. (2020). Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors. Bioorganic Chemistry, 105, 104376. [Link]

-

Nikolaou, A., Papastavrou, N., & Tsoungas, P. G. (2018). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 23(1), 167. [Link]

-

Rega, R., D'Erasmo, M. P., & Della Sala, G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Poyraz, S., & Gökçe, B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248408. [Link]

-

Voronova, A. S., et al. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

-

LookChem (n.d.). This compound. LookChem. [Link]

-

Appchem (n.d.). This compound. Appchem. [Link]

-

Singh, U. P., et al. (2013). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. [Link]

-

Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. [Link]

-

Mickevičienė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]

-

PubChem (n.d.). 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. PubChem. [Link]

-

PubChem (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. PubChem. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD (n.d.). This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Mickevičienė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

Organic Chemistry Portal (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Li Petri, G., Spano, V., D’Anca, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 47(23), 8896-8942. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicintermediate.com [organicintermediate.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unipa.it [iris.unipa.it]

- 6. This compound|lookchem [lookchem.com]

- 7. appchemical.com [appchemical.com]

- 8. scbt.com [scbt.com]

- 9. 133747-57-6|5-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic applications of pyrrolidine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Therapeutic Applications of Pyrrolidine-3-Carboxylic Acid Derivatives

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most versatile scaffolds in medicinal chemistry.[1] Its non-planarity, inherent stereochemistry, and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses specifically on derivatives of pyrrolidine-3-carboxylic acid, also known as β-proline, which have emerged as crucial building blocks for a new generation of therapeutics.[2] We will explore the synthetic strategies that enable access to these complex molecules, delve into their mechanisms of action across diverse therapeutic areas—including metabolic disorders, oncology, infectious diseases, and central nervous system (CNS) disorders—and provide detailed experimental frameworks for their synthesis and evaluation. This document serves as a technical resource for researchers aiming to harness the therapeutic potential of this remarkable chemical scaffold.

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

The structural rigidity and defined stereochemistry of the pyrrolidine-3-carboxylic acid core make it an ideal starting point for creating potent and selective modulators of biological targets.[3] Unlike its more common α-amino acid counterpart, proline, the β-amino acid structure of pyrrolidine-3-carboxylic acid offers a distinct spatial arrangement of functional groups. This unique geometry allows for the exploration of novel chemical space and the establishment of unique interactions within protein binding pockets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

The nitrogen atom can act as a hydrogen bond acceptor, or its proton can serve as a hydrogen bond donor, while the carboxylic acid provides a key anchoring point or a site for further functionalization. This inherent versatility has driven its application in the development of enzyme inhibitors, receptor agonists, and other bioactive molecules.[3][4]

Core Synthesis Strategy: Asymmetric Organocatalysis

Accessing enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is critical, as biological activity is often confined to a single stereoisomer. While traditional methods often rely on chiral starting materials, modern organocatalytic approaches provide a more concise and atom-economical pathway.[4][5] A leading strategy is the asymmetric Michael addition of nitroalkanes to 4-oxo-2-enoates, followed by a reductive cyclization.[3][5][6]

This method allows for the creation of highly substituted pyrrolidines with excellent stereocontrol in as few as two steps from readily available starting materials.[2]

Caption: General workflow for the organocatalytic synthesis of pyrrolidine-3-carboxylic acid derivatives.

Experimental Protocol 1: Organocatalytic Synthesis of a 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Derivative

This protocol is adapted from methodologies described for enantioselective Michael additions.[3][4]

Rationale: The use of a chiral organocatalyst creates a chiral environment around the reactants, directing the nucleophilic attack of the nitroalkane to one face of the enoate. This establishes the key stereocenter that dictates the final product's configuration. The subsequent reductive cyclization simultaneously reduces the nitro group to an amine and promotes intramolecular cyclization to form the pyrrolidine ring.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at -20°C, add the organocatalyst (e.g., a chiral diarylprolinol silyl ether, 0.1 mmol).

-

Addition of Reactants: Add the corresponding nitroalkane (1.2 mmol) to the mixture.

-

Michael Addition: Stir the reaction mixture at -20°C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, quench the reaction with a saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting Michael adduct by flash column chromatography.

-

Reductive Cyclization: Dissolve the purified adduct (1.0 mmol) in methanol (10 mL). Add Palladium on carbon (10% Pd/C, 10 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 12-24 hours.

-

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final pyrrolidine-3-carboxylic acid derivative. Assess enantiomeric excess (ee) using chiral HPLC.

Therapeutic Applications and Mechanisms of Action

Metabolic Disorders: Targeting Type 2 Diabetes

Pyrrolidine-3-carboxylic acid derivatives have become a cornerstone in the management of type 2 diabetes, primarily as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV).[3]

-

Mechanism of Action: DPP-IV is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these derivatives prolong the action of GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and helps regulate blood glucose levels. The pyrrolidine scaffold, particularly with a cyanopyrrolidine moiety, is highly effective at targeting the enzyme's active site.[3]

Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.[3]

Another emerging target in this area is the G-protein coupled receptor 120 (GPR120), a receptor for free fatty acids that also stimulates GLP-1 release. The constrained carboxylic acid structure of pyrrolidine derivatives serves as a valuable template for designing potent GPR120 agonists.[3]

Oncology: Dual-Inhibitors for Cancer Therapy

The development of targeted cancer therapies has led to the exploration of pyrrolidine derivatives as potent antiproliferative agents. A promising strategy involves the dual inhibition of key cell cycle and signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7][8]

-

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. CDK2 is essential for the G1/S phase transition of the cell cycle. By simultaneously blocking both targets, pyrrolidine-carboxamide derivatives can halt the cell cycle and inhibit pro-survival signaling, leading to apoptosis in cancer cells.[7] Several compounds have shown potent activity against lung, breast, and colon cancer cell lines.[7][8]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 7g | A-549 (Lung) | 0.90 | [7] |

| 7g | MCF-7 (Breast) | 0.90 | [7] |

| 7g | HT-29 (Colon) | 0.90 | [7] |

| Doxorubicin (Ref.) | (Mean) | 1.10 | [7] |

| 20 | (Mean GI₅₀) | 0.051 | [8] |

| 21 | (Mean GI₅₀) | 0.035 | [8] |

| 22 | (Mean GI₅₀) | 0.044 | [8] |

Table 1: In vitro antiproliferative activity of selected pyrrolidine-carboxamide derivatives.

Derivatives bearing a 3,4,5-trimethoxyphenyl (TMP) moiety have also been synthesized and evaluated for their anticancer activity against human pulmonary epithelial cells (A549), demonstrating the scaffold's broad applicability.[9]

Infectious Diseases: A Scaffold for Novel Antimicrobials

The pyrrolidine core is a key feature in several novel agents targeting viral and bacterial pathogens.

-

Antiviral Applications: A significant area of development is the design of inhibitors for the main protease (MPro) of coronaviruses, including SARS-CoV-2.[10] MPro is a viral cysteine protease essential for cleaving viral polyproteins into functional units, a critical step in viral replication. Pyrrolidine-based inhibitors are designed to fit into the active site of MPro, blocking its function and halting viral propagation.[10]

-

Antibacterial Applications: Pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[11] InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, which is essential for building the bacterium's unique cell wall. Inhibition of InhA disrupts this process, leading to bacterial death.[11] Additionally, certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated promising antimicrobial activity specifically against Gram-positive bacteria.[12]

Central Nervous System (CNS) Disorders

The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with CNS targets makes it valuable for treating neurological and psychiatric disorders.[13]

-

Mechanism of Action: The applications are diverse and target-dependent.

-

Anticonvulsants: Pyrrolidine-2,5-diones have emerged as a valuable scaffold for treating epilepsy, believed to act by modulating voltage-gated sodium and calcium channels.[1]

-

Mental Disorders: 3-Pyrrolidine-indole derivatives have been designed as selective modulators of serotonin 5-HT₂ receptors, with potential applications in treating depression and other mood disorders.[14]

-

Neurochemical Synthesis: The chiral nature of (R)-pyrrolidine-3-carboxylic acid makes it a vital intermediate in the synthesis of complex neurochemicals, facilitating research into new treatments for a range of neurological conditions.[15]

-

Experimental Protocol 2: In Vitro DPP-IV Inhibition Assay

Rationale: This fluorometric assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-IV. The enzyme cleaves a specific substrate, releasing a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is directly proportional to its inhibitory potency.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

-

Reconstitute recombinant human DPP-IV enzyme in the assay buffer to a working concentration.

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in DMSO.

-

Prepare serial dilutions of the pyrrolidine-3-carboxylic acid test compound and a known reference inhibitor (e.g., Sitagliptin) in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the diluted test compound, reference inhibitor, or vehicle control (DMSO/buffer) to the appropriate wells.

-

Add 20 µL of the DPP-IV enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30-60 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data by subtracting the background fluorescence (no enzyme control).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Future Perspectives and Conclusion

Pyrrolidine-3-carboxylic acid and its derivatives represent a highly validated and therapeutically relevant scaffold in modern drug discovery. The synthetic accessibility, coupled with the favorable structural and physicochemical properties of the pyrrolidine ring, ensures its continued prominence. Current research highlights its vast potential across a spectrum of diseases, from metabolic disorders and cancer to challenging viral and bacterial infections.[10][11]

Future efforts will likely focus on several key areas:

-

Improving Selectivity: Fine-tuning substitutions on the pyrrolidine ring to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

-

Enhancing Pharmacokinetics: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to compounds with better oral bioavailability and longer half-lives.

-

Exploring New Targets: Applying the scaffold in high-throughput screening campaigns against novel biological targets to uncover entirely new therapeutic applications.

References

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-sub. CORE. Available from: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available from: [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. Available from: [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

-

New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. National Library of Medicine. Available from: [Link]

-

New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. ResearchGate. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. National Center for Biotechnology Information. Available from: [Link]

-

Key Applications of (R)-Pyrrolidine-3-carboxylic Acid in Modern Industries. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Pyrrolidine Derivatives | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

The 5-Oxopyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Abstract

The 5-oxopyrrolidine, or γ-lactam, nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has established it as a cornerstone in the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the 5-oxopyrrolidine scaffold, delving into its fundamental characteristics, prevalence in nature and approved pharmaceuticals, diverse biological activities, and the synthetic strategies employed for its construction and derivatization. We will examine the causal relationships behind its efficacy, supported by quantitative data, detailed experimental protocols, and mechanistic insights into its modulation of key biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile scaffold in their therapeutic discovery efforts.

The 5-Oxopyrrolidine Core: A Profile of a Privileged Scaffold

The five-membered γ-lactam ring system of 5-oxopyrrolidine presents a unique set of physicochemical properties that render it highly attractive for drug design. Its inherent polarity, stemming from the amide bond, contributes to aqueous solubility, a critical factor for favorable pharmacokinetics. Simultaneously, the cyclic structure imparts a degree of conformational rigidity, which can be advantageous for achieving high-affinity and selective binding to biological targets. This constrained conformation allows the scaffold to act as a peptidomimetic, mimicking the secondary structures of peptides and enabling interaction with protein targets.[1]

The pyrrolidinone ring is also amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2] This synthetic versatility is a key driver of its widespread use in medicinal chemistry.

The 5-Oxopyrrolidine Scaffold in Approved Therapeutics and Nature's Arsenal

The therapeutic relevance of the 5-oxopyrrolidine scaffold is firmly established by its presence in a number of FDA-approved drugs and a diverse array of natural products with potent biological activities.

Clinically Utilized 5-Oxopyrrolidine-Containing Drugs

Several marketed drugs incorporate the 5-oxopyrrolidine core, demonstrating its clinical utility across different therapeutic areas.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Ethosuximide | Anticonvulsant | Blocks T-type calcium channels in thalamic neurons, which are implicated in the generation of absence seizures.[1] |

| Doxapram | Respiratory Stimulant | Stimulates peripheral carotid chemoreceptors and central respiratory centers in the medulla to increase respiratory rate and volume. |

| Nebracetam | Nootropic (investigational) | Acts as a potent M1 acetylcholine receptor agonist, a mechanism believed to underlie its cognitive-enhancing effects.[3] |

Nature's Embrace of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine motif is a recurring structural feature in a multitude of natural products, showcasing its evolutionary selection for biological function.

| Natural Product | Source | Biological Activity |

| Salinosporamide A (Marizomib) | Marine bacterium Salinispora tropica | Potent and irreversible proteasome inhibitor with anticancer activity.[4] |

| (-)-Azaspirene | Fungus Neosartorya sp. | Angiogenesis inhibitor that acts by blocking Raf-1 activation in the VEGF signaling pathway.[5] |

| Stemoamide | Stemona tuberosa | Used in traditional medicine for respiratory ailments.[6] |

| Holomycin and Thiolutin | Streptomyces spp. | Dithiolopyrrolone antibiotics with broad-spectrum antibacterial activity.[7] |

| Lactacystin | Streptomyces spp. | A proteasome inhibitor that covalently modifies the active site threonine of the 20S proteasome.[4] |

| Scalusamide A | Fungus Penicillium citrinum | Exhibits antifungal and antibacterial properties.[8] |

A Spectrum of Biological Activities: The Therapeutic Potential of 5-Oxopyrrolidine Derivatives

The synthetic accessibility and diverse substitution patterns of the 5-oxopyrrolidine scaffold have enabled the development of derivatives with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 5-oxopyrrolidine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound/Derivative | Cancer Cell Line | IC50/Activity | Reference |

| Hydrazone derivatives (compounds 18-22) | A549 (Lung) | High anticancer activity | [1][6] |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Breast, Prostate, Melanoma | Structure-dependent activity | [9] |

| Pyrrolizine-based derivatives | MCF-7 (Breast) | Potent cytotoxic activities (IC50 = 0.16–34.13 μM) | [10] |

Antimicrobial Activity

The 5-oxopyrrolidine scaffold has proven to be a valuable template for the design of novel antimicrobial agents, with some derivatives exhibiting potent activity against multidrug-resistant pathogens.

| Compound/Derivative | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant Staphylococcus aureus | 1–8 µg/mL | [1] |

| Hydrazone with 5-nitro-2-thiophene fragment | Staphylococcus aureus | 3.90 µg/mL | [11] |

| Hydrazone with 5-nitro-2-furfural fragment | Staphylococcus aureus | 3.90 µg/mL | [11] |

| N-arylsuccinimide derivative (Compound 5) | Various bacteria and fungi | 32–128 μg/mL | [12] |

| Azo derivative of N-arylsuccinimide (Compound 8) | Various bacteria and fungi | 16–256 μg/mL | [12] |

Anti-inflammatory Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their anti-inflammatory properties, with some compounds showing promising inhibitory activity against key inflammatory mediators.

| Compound/Derivative | Target/Assay | IC50/Activity | Reference |

| Pyrrolizine-based derivatives | 5-LOX Inhibition | IC50 = 0.56–16.56 mM | [10] |

| 2,6-bisbenzylidenecyclohexanone derivatives | NO suppression in RAW 264.7 cells | IC50 values in the µM range | [13] |

Synthetic Strategies for 5-Oxopyrrolidine Construction and Derivatization

The synthetic accessibility of the 5-oxopyrrolidine scaffold is a major contributor to its prevalence in medicinal chemistry. Various synthetic routes have been developed for the construction of the core ring and its subsequent derivatization.

General Synthesis of the 5-Oxopyrrolidine Core

A common and straightforward method for the synthesis of the 5-oxopyrrolidine ring involves the condensation of a primary amine with itaconic acid or its derivatives.[6]

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [6]

-

Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (1 equivalent) and itaconic acid (1.5 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

-

Acidification: After cooling to room temperature, the solution is acidified with 5% hydrochloric acid.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.

Another versatile method for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions, particularly involving azomethine ylides as the 1,3-dipole.[14][15]

Caption: General synthetic scheme for the 5-oxopyrrolidine core.

Derivatization Strategies

The carboxylic acid and other functional groups on the 5-oxopyrrolidine scaffold serve as versatile handles for further derivatization. For instance, the carboxylic acid can be converted to an acid hydrazide, which can then be reacted with various aldehydes and ketones to form hydrazones with diverse biological activities.[6]

Experimental Protocol: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives [6]

-

Esterification: The 5-oxopyrrolidine-3-carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The crude methyl ester is then treated with hydrazine hydrate and heated to reflux to yield the corresponding acid hydrazide.

-

Hydrazone Formation: The acid hydrazide is subsequently reacted with a 1.5-fold excess of the desired aromatic aldehyde in a suitable solvent (e.g., propan-2-ol) with a catalytic amount of acid to afford the final hydrazone derivative.

Caption: Derivatization workflow for creating diverse hydrazones.

Mechanistic Insights: How 5-Oxopyrrolidine Scaffolds Modulate Biological Pathways

The diverse biological activities of 5-oxopyrrolidine-containing compounds stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.

Inhibition of Ion Channels

As exemplified by ethosuximide, the 5-oxopyrrolidine scaffold can be tailored to selectively block ion channels. Ethosuximide's efficacy in treating absence seizures is attributed to its inhibition of T-type calcium channels in the thalamus, thereby reducing the abnormal neuronal firing characteristic of these seizures.[1]

Caption: Mechanism of action of Ethosuximide.

Modulation of Receptor Activity

The racetam class of nootropics, many of which feature a 5-oxopyrrolidine core, often exert their cognitive-enhancing effects by modulating neurotransmitter receptors. Nebracetam, for instance, is a potent agonist of the M1 muscarinic acetylcholine receptor.[3]

Enzyme Inhibition

The 5-oxopyrrolidine scaffold is also found in potent enzyme inhibitors. Salinosporamide A (Marizomib) is a notable example, acting as an irreversible inhibitor of the 20S proteasome.[4] This inhibition leads to the accumulation of ubiquitinated proteins, inducing apoptosis in cancer cells.

Caption: Proteasome inhibition by Salinosporamide A.

Disruption of Signaling Cascades

(-)-Azaspirene provides an excellent example of a 5-oxopyrrolidine-containing natural product that disrupts a critical signaling pathway. By inhibiting the activation of Raf-1, a key kinase in the VEGF signaling cascade, (-)-azaspirene effectively blocks angiogenesis, the formation of new blood vessels that is essential for tumor growth.[5]

Caption: Inhibition of angiogenesis by (-)-Azaspirene.

Conclusion and Future Perspectives

The 5-oxopyrrolidine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its presence in both clinically approved drugs and a vast array of bioactive natural products underscores its significance. The inherent physicochemical properties of the γ-lactam ring, coupled with its synthetic accessibility and the diverse biological activities of its derivatives, ensure that the 5-oxopyrrolidine scaffold will continue to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of more complex and stereochemically defined 5-oxopyrrolidine derivatives, the exploration of novel biological targets, and the application of this versatile scaffold in emerging therapeutic modalities. The continued investigation of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lmaleidykla.lt [lmaleidykla.lt]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Pyrrolidine Carboxamides as Direct Inhibitors of InhA: A Technical Guide for Drug Discovery

Abstract

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, urgently necessitates the discovery of novel therapeutics acting on unexploited molecular targets. The enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (M. tb), represents a clinically validated and attractive target. This technical guide provides an in-depth exploration of the discovery and development of a promising class of direct InhA inhibitors: the pyrrolidine carboxamides. We will delve into the scientific rationale behind targeting InhA, the strategic discovery of this novel chemical scaffold, the elucidation of its mechanism of action through structural biology, and the critical experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases, offering both foundational knowledge and actionable methodologies for advancing the fight against tuberculosis.

The Rationale for Targeting InhA: A Critical Node in M. tb Survival

The cell wall of M. tb is a unique and complex structure, rich in long-chain fatty acids known as mycolic acids. This lipid-rich barrier is essential for the bacterium's survival, virulence, and resistance to common antibiotics. The biosynthesis of mycolic acids is orchestrated by the fatty acid synthase II (FAS-II) system, a multi-enzyme pathway distinct from the mammalian fatty acid synthase I (FAS-I) system, making it an ideal target for selective antimicrobial therapy.[1]

InhA, a key enzyme in the FAS-II pathway, catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins, a critical elongation step in mycolic acid synthesis.[2][3][4] The clinical significance of InhA is underscored by the fact that it is the primary target of the frontline anti-TB drug isoniazid (INH).[5] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6][7] A significant portion of clinical INH resistance arises from mutations in the katG gene, rendering the drug ineffective.[2][5] This critical vulnerability of INH has driven the search for direct InhA inhibitors that bypass the need for KatG activation, thereby offering a potential solution to combat INH-resistant TB.[2][5]

Signaling Pathway and Mechanism of Action

The inhibition of InhA disrupts the FAS-II pathway, leading to the depletion of mycolic acid precursors. This, in turn, compromises the integrity of the mycobacterial cell wall, ultimately resulting in bacterial cell death. The diagram below illustrates the pivotal role of InhA in the mycolic acid biosynthesis pathway and the mechanism of its inhibition.

Caption: The Role of InhA in Mycolic Acid Biosynthesis and its Inhibition.

Discovery of Pyrrolidine Carboxamides: A High-Throughput Screening Approach

The journey to identify novel direct InhA inhibitors led to the exploration of large chemical libraries through high-throughput screening (HTS). This unbiased approach allows for the rapid evaluation of thousands of compounds for their ability to inhibit a specific biological target. A series of pyrrolidine carboxamides emerged from such a screening campaign as a novel and potent class of InhA inhibitors.[2][4][8] The initial hit from this series, while displaying modest potency, provided a crucial chemical scaffold for further optimization through medicinal chemistry efforts.

From Hit to Lead: Structure-Activity Relationship (SAR) and Optimization

Following the initial discovery, a systematic investigation of the structure-activity relationship (SAR) was undertaken to enhance the potency and drug-like properties of the pyrrolidine carboxamide scaffold. This involved the synthesis and evaluation of a focused library of analogs, exploring modifications at various positions of the molecule.[9] A key strategy employed was microtiter plate-based synthesis, which allowed for the rapid generation of a diverse set of compounds, followed by in situ screening without the need for purification of each individual compound.[2][9] This iterative process of design, synthesis, and testing led to a significant improvement in inhibitory activity, with optimized compounds exhibiting over 160-fold greater potency than the initial lead compound.[2][4][8]

The general workflow for the discovery and optimization of these inhibitors is depicted below:

Caption: Workflow for the Discovery and Optimization of Pyrrolidine Carboxamide InhA Inhibitors.

Elucidating the Binding Mode: A Structural Perspective

A deep understanding of how a drug molecule interacts with its target is paramount for rational drug design. X-ray crystallography has been instrumental in revealing the precise binding mode of pyrrolidine carboxamides within the active site of InhA.[2][4][8] These structural studies have shown that the inhibitors bind to the enzyme in a manner similar to its natural substrate, occupying the substrate-binding pocket and interacting with key amino acid residues and the NADH cofactor.[2]

The crystal structures of InhA in complex with various pyrrolidine carboxamide inhibitors have provided critical insights for further optimization. For instance, the resolution of racemic mixtures of several inhibitors revealed that only one enantiomer is active, a finding that was rationalized by the specific stereochemical interactions observed in the crystal structures.[2][4][8] This structural information has guided the design of more potent and selective inhibitors by enabling chemists to introduce modifications that enhance favorable interactions and disrupt unfavorable ones.

Experimental Protocols: A Guide to Characterization

The robust characterization of novel inhibitors requires a suite of well-defined experimental assays. This section provides detailed, step-by-step protocols for the key experiments used to evaluate the efficacy and safety of pyrrolidine carboxamides as InhA inhibitors.

Synthesis of Pyrrolidine Carboxamides: HBTU-Mediated Coupling

The synthesis of the pyrrolidine carboxamide library is readily achievable through standard peptide coupling reactions. The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) provides an efficient and high-yielding method for amide bond formation.

Protocol:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the desired pyrrolidine carboxylic acid (1.0 equivalent) and the corresponding amine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Coupling Reagents: To the stirred solution, add HBTU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine carboxamide.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH to NAD+.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

trans-2-dodecenoyl-CoA (DD-CoA) (substrate)

-

Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Reagent Addition: Add 100 µL of a solution containing the InhA enzyme (final concentration ~20 nM) and NADH (final concentration ~250 µM) in assay buffer to each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of a solution of DD-CoA (final concentration ~25 µM) in assay buffer to each well.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance decay curve. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.[10]